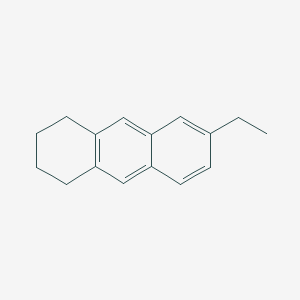

6-Ethyl-1,2,3,4-tetrahydroanthracene

Description

Overview of Tetrahydroanthracene (B13747835) Core Structures in Synthetic and Mechanistic Chemistry

The 1,2,3,4-tetrahydroanthracene (B3049651) core structure represents a partially saturated anthracene (B1667546) system, combining the reactivity of both aromatic and alicyclic hydrocarbons. This hybrid nature makes it a valuable platform in synthetic chemistry. The partially saturated ring can be functionalized using a variety of classic organic reactions, while the aromatic portion can undergo electrophilic substitution and other transformations characteristic of benzene (B151609) derivatives. numberanalytics.com Common synthetic routes to the tetrahydroanthracene skeleton include the reduction of anthracene or its derivatives under specific conditions. numberanalytics.com Mechanistic studies often explore the reactivity of the benzylic positions and the influence of the fused ring system on the aromaticity and reactivity of the molecule.

Significance of Alkyl Substituents in Modulating Reactivity and Application Profiles of Tetrahydroanthracene Derivatives

The introduction of alkyl substituents, such as an ethyl group, onto the tetrahydroanthracene framework has a pronounced effect on its chemical and physical properties. Alkyl groups are known to influence the electronic nature of the aromatic ring through inductive effects and hyperconjugation, which can in turn affect the regioselectivity and rate of subsequent chemical reactions. nih.gov For instance, the position of an alkyl group can direct electrophilic aromatic substitution to specific positions on the aromatic rings. Furthermore, alkyl substituents can enhance the solubility of the often-planar and rigid PAH core in organic solvents, which is a crucial factor for their processing and application in materials science. The metabolic fate and biological activity of PAHs are also significantly influenced by alkyl substitution, with studies showing that the position of the alkyl group can affect the molecule's mutagenicity. researchgate.netnih.gov

Research Landscape of 6-Ethyl-1,2,3,4-tetrahydroanthracene and its Key Derivatives (Emphasis on the 9,10-Dione)

While direct research on this compound is not extensively documented in publicly available literature, significant attention has been paid to its oxidized derivative, This compound-9,10-dione (B1581951) . This derivative, also known as 6-ethyl-1,2,3,4-tetrahydroanthraquinone, serves as a valuable intermediate in various chemical processes.

The synthesis of related alkylated anthraquinones can be achieved through methods such as the Friedel-Crafts acylation of a substituted benzene with phthalic anhydride (B1165640). wikipedia.org For example, 2-ethylanthraquinone (B47962) is prepared by the reaction of phthalic anhydride with ethylbenzene. wikipedia.org The subsequent reduction of the anthraquinone (B42736) core can lead to the formation of tetrahydroanthracene derivatives. researchgate.net

The 9,10-dione derivative has been investigated for its potential applications in biotechnology and medicine, with some studies suggesting it possesses anti-inflammatory, antioxidant, and anti-cancer properties. It has also been utilized as a reagent in organic synthesis and as a photosensitizer. nih.gov A notable area of research involves the catalytic hydrogenation of this compound-9,10-dione, which is a reaction of industrial relevance.

Below is a data table summarizing the key properties of this compound-9,10-dione.

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₂ |

| Molecular Weight | 240.30 g/mol |

| CAS Number | 15547-17-8 |

| Appearance | Yellow Powder |

| Boiling Point | 424.9°C at 760 mmHg |

| Density | 1.18 g/cm³ |

Structure

3D Structure

Properties

Molecular Formula |

C16H18 |

|---|---|

Molecular Weight |

210.31 g/mol |

IUPAC Name |

6-ethyl-1,2,3,4-tetrahydroanthracene |

InChI |

InChI=1S/C16H18/c1-2-12-7-8-15-10-13-5-3-4-6-14(13)11-16(15)9-12/h7-11H,2-6H2,1H3 |

InChI Key |

UJCHBYVMSUWMAR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=CC3=C(CCCC3)C=C2C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Ethyl 1,2,3,4 Tetrahydroanthracene Systems

Strategies for Constructing the 6-Ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione (B1581951) Scaffold

The foundational step in synthesizing many derivatives within this family is the construction of the this compound-9,10-dione skeleton, also known as 6-ethyl-1,2,3,4-tetrahydroanthraquinone. This scaffold serves as a versatile precursor for subsequent functionalization.

Catalytic methods, particularly cycloaddition reactions, represent a powerful and atom-economical approach to building the tetrahydroanthraquinone (B8792033) core. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of this strategy. mdpi.com In this context, a substituted 1,4-naphthoquinone (B94277) acts as the dienophile, reacting with a suitable diene, such as 1,3-butadiene, to form the tetrahydroanthraquinone ring system. researchgate.net

The efficiency and selectivity of these reactions can be significantly enhanced through catalysis. Various catalysts have been explored to facilitate the construction of the polycyclic skeleton. For instance, Lewis acids can activate the dienophile, accelerating the reaction rate and influencing the regioselectivity. The choice of catalyst is crucial for achieving high yields and minimizing side reactions. Some reactions proceed under thermal conditions, while others are promoted by specific catalytic systems to overcome activation barriers and control stereochemical outcomes. researchgate.net

| Catalytic Strategy | Dienophile Example | Diene Example | Catalyst/Conditions | Product Type |

| Diels-Alder Cycloaddition | 1,4-Naphthoquinone | 1,3-Butadiene | Thermal or Lewis Acid (e.g., ZnI₂) | Tetrahydroanthraquinone |

| Hetero-Diels-Alder | Naphthoquinone | Azadiene | Acetonitrile, room temp. | Aza-anthraquinone precursor |

| Asymmetric Annulation | Naphthoquinone derivative | Allylic Carbonate | Chiral Palladium Complex | Chiral Tetrahydroanthraquinone |

An alternative strategy begins with a pre-formed anthracene (B1667546) or anthraquinone (B42736) core, which is then modified to introduce the desired ethyl and tetrahydro functionalities. Friedel-Crafts reactions are a classic and effective method for installing alkyl groups onto aromatic rings. nih.gov For example, Friedel-Crafts acylation of anthracene with acetyl chloride, followed by a reduction of the ketone (such as a Clemmensen or Wolff-Kishner reduction), can introduce an ethyl group. scite.airesearchgate.net The regioselectivity of this reaction is highly dependent on the solvent and reaction conditions, allowing for targeted substitution at specific positions on the anthracene core. researchgate.netresearchgate.net Subsequent partial hydrogenation of the appropriately substituted ethylanthraquinone would yield the target scaffold.

Furthermore, the Ullmann condensation reaction provides a versatile method for synthesizing substituted anthraquinones from precursors like bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid). researchgate.netwikipedia.org This copper-catalyzed reaction allows for the coupling of aryl halides with amines, alcohols, or thiols, enabling the introduction of a wide variety of substituents onto the anthraquinone framework. nih.gov Modern protocols utilizing microwave irradiation can significantly shorten reaction times from hours to minutes. nih.govelsevierpure.com While not a direct route to the ethyl group, this methodology highlights the broad potential for creating diverse analogs by modifying existing anthraquinone skeletons.

Selective Functionalization and Transformation Reactions

Once the this compound-9,10-dione scaffold is in hand, further transformations are often required. These reactions focus on the selective modification of the existing functional groups or the saturation level of the rings.

Further alkylation of the tetrahydroanthraquinone ring system requires regioselective control. While Friedel-Crafts reactions can be used, the partially saturated ring influences the reactivity and directs incoming electrophiles. Careful choice of catalysts and conditions is necessary to achieve substitution at the desired position.

Hydrogenation is a key transformation in this chemical family. The catalytic hydrogenation of the parent 2-ethylanthraquinone (B47962) (a common industrial precursor) is a complex process. researchgate.net Depending on the catalyst (typically palladium-based), solvent, temperature, and pressure, hydrogenation can occur at the quinone carbonyls, the unsubstituted aromatic ring, or the substituted aromatic ring. researchgate.net This can lead to a mixture of products, including the desired this compound-9,10-dione, but also over-hydrogenated products like octahydro derivatives or byproducts from hydrogenolysis. researchgate.net Controlling the selectivity of this hydrogenation is a significant challenge, requiring finely tuned catalytic systems to stop the reaction at the desired tetrahydro stage.

A critical transformation of the dione (B5365651) scaffold is its reduction to the corresponding diol, this compound-9,10-diol. This is typically achieved through catalytic hydrogenation of the two ketone groups on the central ring. This specific reduction is a key step in the anthraquinone process for hydrogen peroxide production, where the resulting hydroquinone (B1673460) (diol) is oxidized by air to regenerate the quinone and produce H₂O₂.

Research has shown that the rate of this hydrogenation is highly sensitive to the solvent used. A study by Fajt et al. investigated the hydrogenation of this compound-9,10-dione in twenty different solvents using a supported palladium catalyst. researchgate.net The findings indicated that the solvent's properties, particularly its basicity and cohesive energy density (related to polarity and intermolecular forces), were the most significant factors influencing the reaction rate. researchgate.net Solvents that can effectively stabilize the transition state of the hydrogenation reaction without strongly coordinating to the catalyst surface tend to promote higher reaction rates.

| Solvent Property | Influence on Hydrogenation Rate | Rationale |

| Basicity | Significant | Solvents with optimal basicity can facilitate proton transfer steps without poisoning the catalyst surface. |

| Cohesive Energy Density | Significant | This property relates to the solvent's ability to solvate the reactants and stabilize the transition state, affecting reaction kinetics. |

| Polarity | Correlated | Often linked to cohesive energy density, polarity influences the solubility of hydrogen and the substrate, thereby affecting the rate. |

| Acidity | Less Significant | Found to be a less critical parameter compared to basicity for this specific transformation. |

Advanced Synthetic Techniques in Analog Preparation

The preparation of analogs of this compound relies on modifying the synthetic strategies described above. Advanced techniques focus on improving efficiency, selectivity, and the ability to generate molecular diversity.

One key area is asymmetric synthesis, which allows for the creation of chiral, non-superimposable mirror-image molecules. For example, the use of chiral palladium complexes as catalysts in [2+4] annulation reactions can produce tetrahydroanthraquinones with high enantiomeric excess. This is crucial when synthesizing analogs for biological evaluation, where stereochemistry often dictates activity.

Modern synthetic methods also aim to improve reaction conditions. Mechanochemistry, which uses mechanical force (e.g., ball milling) instead of bulk solvents, has been applied to Friedel-Crafts acylations, offering a more environmentally friendly approach. nih.gov Similarly, microwave-assisted synthesis has been shown to dramatically accelerate copper-catalyzed Ullmann couplings for derivatizing anthraquinone precursors. nih.govelsevierpure.com

The versatility of the Diels-Alder reaction is another tool for analog preparation. By simply changing the diene or the dienophile, a wide array of substituted tetrahydroanthraquinones can be accessed. rsc.org Using dienes with different substitution patterns or employing heterodienes (dienes containing atoms other than carbon) can introduce diverse functional groups and ring systems, leading to a broad library of analogs from a common set of starting materials. nih.gov

Methodologies Involving Metal-Catalyzed Coupling Reactions (Indirectly related to brominated anthracene precursors)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, a critical step in assembling the anthracene framework from simpler precursors. nih.gov These methods often rely on the reaction of an organometallic reagent with an organic halide, frequently a bromo-substituted aromatic compound, in the presence of a metal catalyst. Catalysts based on palladium, nickel, copper, and cobalt are widely employed for this purpose. nih.govbeilstein-journals.org

Prominent among these are the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, and the Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide. nih.gov These reactions are instrumental in synthesizing complex anthracene derivatives by allowing for the attachment of various side chains to a pre-existing core, which can be a brominated anthracene derivative. For instance, a bromo-tetrahydroanthracene precursor could theoretically be coupled with an ethyl-containing organometallic reagent to form the target molecule.

Recent advancements have also focused on C-H activation methodologies, which bypass the need for pre-functionalized starting materials like organic halides, allowing for direct functionalization of C-H bonds. nih.gov

Table 1: Overview of Metal-Catalyzed Reactions in Anthracene Synthesis

| Reaction Name | Metal Catalyst | Reactants | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium (Pd) | Organoboron Compound + Organic Halide | C-C | nih.govbeilstein-journals.org |

| Sonogashira | Palladium (Pd), Copper (Cu) | Terminal Alkyne + Aryl/Vinyl Halide | C-C (sp-sp²) | nih.gov |

| [2+2+2] Cyclotrimerization | Cobalt (Co), Nickel (Ni) | Alkynes | Aromatic Ring | nih.govbeilstein-journals.org |

| C-H Alkenylation | Palladium(II) | Carboxylic Acid + Acrylate | C-C | beilstein-journals.org |

Lithium-Halogen Exchange Reactions in Anthracene Chemistry (Related to precursor synthesis)

Lithium-halogen exchange is a fundamental organometallic reaction that converts an organic halide into a highly reactive organolithium compound. wikipedia.org This reaction is particularly useful in the synthesis of complex molecules derived from anthracene, as it allows for the transformation of a stable bromoanthracene precursor into a potent nucleophile. The exchange is typically very fast, often proceeding rapidly at low temperatures, and its rate follows the trend of I > Br > Cl for the halogen. wikipedia.orgharvard.edu

The mechanism can involve the formation of an "ate-complex" intermediate. wikipedia.orgharvard.edu In the context of synthesizing precursors for this compound, a brominated tetrahydroanthracene (B13747835) could undergo lithium-halogen exchange. The resulting lithiated intermediate is a powerful tool for forming new carbon-carbon bonds. For example, it can be reacted with an electrophile like iodoethane (B44018) to introduce the ethyl group onto the tetrahydroanthracene skeleton. The reaction's utility is enhanced by its speed, which can sometimes exceed the rates of competing side reactions like proton transfer or nucleophilic addition. harvard.edu

Table 2: Conditions for Lithium-Halogen Exchange | Organolithium Reagent | Substrate Type | Temperature | Solvent System | Key Feature | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | n-Butyllithium (n-BuLi) | Aryl Bromide | -80 °C | Diethyl Ether (Et₂O) | Standard conditions for exchange. | harvard.edu | | tert-Butyllithium (t-BuLi) | Aryl Iodide | -78 °C | Pentane-Ether | Very fast exchange rates. harvard.edu | | tert-Butyllithium (t-BuLi) | Vinyl Halide | -120 °C | THF-Ether-Pentane | Stereospecific, proceeds with retention of configuration. | harvard.edu | | n-Butyllithium (n-BuLi) | Naphthyl Bromide | Non-cryogenic | Microreactor System | Used for unstable intermediates. | researchgate.net |

Bromination of Anthracene Derivatives for Functionalization

Bromination is a crucial first step in many synthetic routes toward functionalized anthracenes. Introducing bromine atoms onto the anthracene core creates reactive handles that can be used in subsequent reactions, such as the metal-catalyzed couplings and lithium-halogen exchanges discussed previously. beilstein-journals.orgnih.gov Aromatic bromination typically requires a catalyst, and achieving high selectivity can be challenging as the reactivity of the anthracene ring changes with each added bromine atom. nih.gov

For example, the bromination of 9,10-dibromoanthracene (B139309) can lead to the formation of 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene. nih.gov This hexabromide can then serve as a precursor for other derivatives. Through elimination reactions, it can be converted to 2,9,10-tribromoanthracene, which provides a scaffold for introducing three new substituents via nucleophilic substitution reactions. nih.gov The conditions of the bromination and subsequent elimination reactions are critical for achieving high yields and selectivity. nih.gov These brominated intermediates are essential for building the molecular complexity required for target molecules like this compound.

Table 3: Examples of Bromination Reactions on Anthracene Systems

| Starting Material | Brominating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 9,10-Dibromoanthracene | Bromine (Br₂) | CCl₄, no catalyst | 1,2,3,4,9,10-Hexabromo-1,2,3,4-tetrahydroanthracene | 95% | nih.gov |

| 9,10-Dibromoanthracene | Bromine (Br₂) | CHCl₃, irradiation (150W lamp), 0°C | Complex mixture containing hexabromide | - | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 6 Ethyl 1,2,3,4 Tetrahydroanthracene Derivatives

Catalytic Hydrogenation of 6-Ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione (B1581951)

The hydrogenation of this compound-9,10-dione is a pivotal step in various chemical syntheses. Understanding the kinetics, the influence of the reaction environment, and the role of catalysts is essential for process optimization and efficiency.

Kinetics and Reaction Rates under Varied Conditions

The rate of hydrogenation of this compound-9,10-dione has been systematically investigated under specific conditions. A key study was conducted at a temperature of 313 K and a pressure of 0.1 MPa across a range of 20 different solvents to determine the solvent's effect on reaction kinetics. researchgate.netacs.org The reaction kinetics for similar anthraquinone (B42736) hydrogenation processes are often described by models that account for the concentration of the reactant and the partial pressure of hydrogen. researchgate.net For instance, the hydrogenation of 2-amylanthraquinone over a commercial Pd/Al2O3 catalyst was described using an exponential model, with kinetic parameters obtained through multivariate linear regression.

To quantify the impact of the solvent on the reaction rate, multiple linear regression models are employed. Two prominent models used for this purpose are the Abraham-Kamlet-Taft (AKT) and the Koppel-Palm (KP) models. researchgate.net These models correlate the reaction rate with various solvent parameters, revealing that the basic character and the cohesion energy density of the solvent are among the most significant factors influencing the hydrogenation rate. researchgate.net

Table 1: Illustrative Reaction Conditions for Hydrogenation Studies This table is for illustrative purposes to show typical parameters investigated in such kinetic studies.

| Parameter | Value |

|---|---|

| Temperature | 313 K |

| Pressure | 0.1 MPa |

| Catalyst | Palladium-based |

Influence of Solvent Properties on Hydrogenation Efficiency and Selectivity

The choice of solvent plays a critical role in the efficiency and selectivity of the hydrogenation process. The solvent's properties can affect the solubility of the reactants, the interaction with the catalyst surface, and the stabilization of transition states. researchgate.netacs.org Analysis using both the AKT and KP models has demonstrated that the hydrogen bond acceptor ability and the nucleophilic solvation ability of the solvent are the most impactful properties. researchgate.net

Hydrogen bonding is a crucial intermolecular force that can significantly influence reaction pathways. nih.govnih.gov In the context of the hydrogenation of this compound-9,10-dione, the solvent's ability to accept hydrogen bonds is a key parameter. researchgate.net The Abraham-Kamlet-Taft (AKT) model specifically accounts for this property. A solvent with a higher hydrogen bond acceptor ability can interact with hydrogen atoms, potentially influencing the reaction mechanism and rate. researchgate.net This interaction can stabilize intermediates or affect the adsorption of reactants onto the catalyst surface.

Table 2: Key Solvent Properties Influencing Hydrogenation Rate This table summarizes the most impactful solvent properties as identified by regression models.

| Solvent Property | Relevant Model | Significance |

|---|---|---|

| Hydrogen Bond Acceptor Ability | Abraham-Kamlet-Taft (AKT) | Affects interactions with reactants and catalyst surface. researchgate.net |

| Nucleophilic Solvation Ability | Koppel-Palm (KP) | Influences the reactivity of carbonyl groups. researchgate.net |

Role of Catalysts in Hydrogenation Processes

The catalyst is central to the hydrogenation of anthraquinone derivatives. Noble metals, particularly palladium, are widely used due to their high activity and selectivity. nih.govindianchemicalsociety.com These catalysts are typically supported on materials with high surface areas, such as alumina (Al₂O₃), silica (SiO₂), or zeolites, to ensure good dispersion and stability of the metal nanoparticles. researchgate.netnih.govmdpi.com

The performance of palladium catalysts can be enhanced by the addition of other metals, creating bimetallic catalysts. For example, Pd-Ru catalysts have shown superior performance in the hydrogenation of 2-ethylanthraquinone (B47962) (EAQ), a related compound, which is attributed to improved adsorption of H₂ and activation of the C=O bond. nih.gov Other catalytic systems investigated for the hydrogenation of anthracene (B1667546) and its derivatives include those based on platinum (Pt), nickel (Ni), rhodium (Rh), and ruthenium (Ru). mdpi.com The choice of metal, the support material, and the preparation method all play a crucial role in determining the catalyst's activity, selectivity, and resistance to deactivation. mdpi.commdpi.com For instance, in the hydrogenation of anthracene, Pt/C catalysts have been used to achieve high selectivity towards the fully hydrogenated perhydroanthracene. mdpi.com

Palladium-Based Catalysts (Pd/Al2O3, Pd/SiO2, Pd/SBA-15)

Pd/Al2O3: Palladium on alumina is a common heterogeneous catalyst used for the hydrogenation of aromatic compounds. samaterials.com Alumina provides good thermal stability and a high surface area, which facilitates the dispersion of palladium particles. samaterials.com In the context of anthracene hydrogenation, Pd/γ-Al2O3 has been shown to be effective under mild conditions, leading to saturated polycyclic hydrocarbons. nih.gov

Pd/SiO2: Silica-supported palladium catalysts are also versatile for various hydrogenation applications. samaterials.com Silica is known for its inertness and high surface area, which can lead to different metal-support interactions compared to alumina, potentially influencing selectivity. mdpi.com

Pd/SBA-15: SBA-15 is a mesoporous silica material with a highly ordered hexagonal pore structure, large surface area, and uniform pore size. These properties make it an excellent support for catalytic applications, as it allows for high dispersion of metal nanoparticles and can facilitate the diffusion of reactants and products. rsc.orgnih.gov Palladium supported on SBA-15 has been utilized in various catalytic reactions, including hydrogenation. d-nb.inforesearchgate.net

Effect of Metal Dispersion and Electronic Structure

The dispersion of palladium nanoparticles on the support material is a critical factor determining catalytic activity. Higher dispersion leads to a greater number of accessible active sites, which can enhance the reaction rate. researchgate.net The size of the palladium particles can also influence the electronic properties of the catalyst. Smaller particles may exhibit different electronic structures compared to bulk palladium, which can affect their interaction with the substrate and hydrogen, thereby influencing both activity and selectivity. researchgate.netnih.gov

For instance, in the hydrogenation of 2-amyl anthraquinone over a Pd/Al2O3 catalyst, it was observed that the turnover frequency (TOF) showed a dependence on the palladium particle size. researchgate.net This structure-sensitivity is attributed to the requirement of specific Pd cluster structures for the activation of the π-bonds in the aromatic rings. researchgate.net It is reasonable to expect that the hydrogenation of this compound would also be sensitive to the palladium particle size and electronic structure.

Impact of Catalyst Support Modification (e.g., organosilane-functionalized mesoporous silica)

Modification of the catalyst support can significantly alter its properties and, in turn, the catalytic performance. Functionalization of mesoporous silica supports, such as SBA-15, with organosilanes can be used to tune the surface chemistry, affecting the dispersion of the metal nanoparticles and their interaction with the support. For example, thiol-functionalized SBA-15 has been used to generate uniform and small palladium nanoparticles, which demonstrated high catalytic activity and stability. rsc.org

While specific studies on organosilane-functionalized supports for this compound hydrogenation are not available, research on other reactions suggests that such modifications could be a promising strategy to enhance catalyst performance. The functional groups can act as anchoring sites for the metal precursors, leading to better control over particle size and distribution.

Role of Alkali Modifiers on Catalytic Activity (e.g., Cs-doped catalysts)

The addition of alkali modifiers, such as cesium (Cs), to palladium catalysts can have a pronounced effect on their activity and selectivity. Alkali metals can alter the electronic properties of the palladium nanoparticles and modify the acidity or basicity of the support. In the context of hydrogenation of aromatic compounds, alkali modifiers can influence the adsorption of reactants and intermediates on the catalyst surface.

Stereochemical Aspects and Regioselectivity in Hydrogenation

The hydrogenation of substituted polycyclic aromatic hydrocarbons can lead to the formation of various stereoisomers and regioisomers. The stereochemistry of the products is often dictated by the "syn" addition of hydrogen atoms to the aromatic ring from the catalyst surface. youtube.comyoutube.comyoutube.com The regioselectivity, or the preference for hydrogenation of a specific ring or bond, is influenced by both steric and electronic factors of the substrate.

For a molecule like this compound, the presence of the ethyl group and the tetrahydro-fused ring would create steric hindrance, potentially directing the hydrogenation to the less hindered terminal aromatic ring. The electronic effects of the ethyl group, being weakly electron-donating, could also influence the electron density of the aromatic system and thus its reactivity towards hydrogenation. Studies on the regioselectivity of Diels-Alder reactions with substituted anthracenes have shown that electron-donating groups can direct the reaction to the terminal rings. nih.gov A similar effect might be anticipated in catalytic hydrogenation.

Mechanistic Studies of Hydrogenation Pathways

The mechanism of catalytic hydrogenation of aromatic compounds on metal surfaces generally involves a series of steps:

Adsorption of the aromatic molecule onto the catalyst surface.

Dissociative adsorption of hydrogen molecules to form adsorbed hydrogen atoms.

Stepwise addition of adsorbed hydrogen atoms to the aromatic ring.

Desorption of the hydrogenated product from the catalyst surface. masterorganicchemistry.com

The specific pathway for this compound would depend on its orientation upon adsorption on the palladium surface. The partially saturated ring and the ethyl group would likely influence this orientation.

Selective Hydrogenation to 9,10-Diol (or Hydroquinone)

The selective hydrogenation of an anthracene derivative to a 9,10-diol (or its tautomer, a hydroquinone) is a challenging transformation that requires precise control over the reaction conditions and catalyst properties. This reaction is distinct from the typical hydrogenation of the aromatic rings. Achieving this selectivity would likely involve a different mechanistic pathway, possibly involving the formation of an oxygenated intermediate if an oxidizing agent is present, or a highly specific catalytic system that can facilitate the addition of hydroxyl groups across the 9 and 10 positions.

Direct catalytic hydrogenation of this compound to the corresponding 9,10-diol is not a commonly reported reaction. The synthesis of diols from cyclic diones has been achieved using heterogeneous catalysts, but this proceeds from an already oxygenated precursor. nih.gov The direct conversion of the aromatic core to a diol via hydrogenation is mechanistically complex and would likely require a multi-step process or a novel catalytic system yet to be described in the literature for this specific substrate.

Aromatic Ring Saturation Pathways

In the catalytic hydrogenation stage of the anthraquinone process, the aromatic rings of the parent compound, 2-ethylanthraquinone (eAQ), can undergo saturation. This leads to the formation of 2-ethyl-5,6,7,8-tetrahydroanthraquinone (H₄eAQ), an active quinone that participates in the hydrogen peroxide production cycle. researchgate.net In some industrial applications, the working solution is intentionally composed of a mixture of eAQ and 2-ethyl-tetrahydroanthraquinone (THEAQ) to optimize the process. nih.gov

The hydrogenation of the aromatic rings is a significant pathway that runs parallel to the desired reduction of the quinone groups to hydroquinones. researchgate.net This saturation is typically achieved using palladium-based catalysts. nih.govresearchgate.net The reaction follows a dual-site mechanism on the palladium catalyst surface, particularly at lower temperatures and pressures. nih.gov While the formation of the tetrahydro- derivative (H₄eAQ) is often acceptable and even beneficial, further saturation can occur. nih.govresearchgate.net This "deep hydrogenation" can lead to the formation of inactive by-products, representing a loss of the active working compound. hep.com.cn

Oxidation Reactions of this compound-9,10-diol (Hydroquinone)

The hydroquinone (B1673460) form, this compound-9,10-diol (also known as 2-ethyl-5,6,7,8-tetrahydroanthra-hydroquinone or H₄eAQH₂), is the key reactive intermediate for the production of hydrogen peroxide. researchgate.net Following the catalytic hydrogenation step, this hydroquinone is subjected to oxidation, typically with air or oxygen. This oxidation step is bifunctional, resulting in the simultaneous regeneration of the active quinone and the formation of hydrogen peroxide. nih.govwikipedia.org

Regeneration Mechanisms of the 9,10-Dione Form

A primary outcome of the oxidation of this compound-9,10-diol is the regeneration of its corresponding 9,10-dione (quinone) form. wikipedia.org This step is crucial for the sustainability of the catalytic cycle, as it restores the working compound to its original state, allowing it to be recycled for subsequent hydrogenation rounds. nih.gov The conversion of the hydroquinone back to the quinone allows the process to operate continuously with a stable concentration of the active carrier molecule. researchgate.net This regeneration is a fundamental part of the widely used anthraquinone process for industrial hydrogen peroxide synthesis. nih.gov

Oxidative Pathways to Peroxide Formation (Contextualized as process chemistry)

Concurrently with the regeneration of the dione (B5365651), the oxidation of the hydroquinone derivative yields hydrogen peroxide (H₂O₂). nih.gov This autoxidation (AO) process is the core of H₂O₂ manufacturing. researchgate.netindianchemicalsociety.com The hydroquinone reacts with oxygen, transferring its hydrogen atoms to form H₂O₂, while it is converted back to the anthraquinone derivative. nih.gov The resulting hydrogen peroxide is then typically extracted from the organic working solution using water. indianchemicalsociety.com The efficiency of this step is critical, and research often focuses on maximizing the H₂O₂ yield while minimizing degradation of the working solution components. researchgate.nethep.com.cn

By-product Formation and Degradation Pathways in Catalytic Cycles

During the repeated hydrogenation and oxidation cycles, several side reactions occur, leading to the formation of by-products and the gradual degradation of the active compounds. These degradation pathways result in a loss of the working material and can negatively affect the physical properties of the working solution, such as increasing its density and viscosity. hep.com.cn

Formation of Anthrones (e.g., 2-ethyl-9-anthrone)

One significant class of degradation products is anthrones. For instance, 2-ethyl-9-anthrone (eAN) can be formed through the hydrogenolytic cleavage of C-O bonds. researchgate.netresearchgate.net These anthrones are considered degradation products because they are not oxidized to produce H₂O₂ under the conditions used in the anthraquinone process. hep.com.cn Their formation represents a direct loss of the active quinone from the catalytic cycle. hep.com.cn Further hydrogenation of these anthrones can also occur, leading to the formation of their tetrahydro- derivatives, such as 2-ethyl-5,6,7,8-tetrahydro-9-anthrone. researchgate.net

Deep Hydrogenation Products (e.g., Octahydroanthraquinones)

Over-hydrogenation of the aromatic rings leads to the formation of "deep hydrogenation" products, such as 2-ethyl-1,2,3,4,5,6,7,8-octahydroanthrahydroquinone (H₈eAQH₂). researchgate.nethep.com.cn These octahydro- derivatives are undesirable by-products because they are inactive in the H₂O₂ production cycle. hep.com.cn Specifically, 2-ethyloctahydro-9,10-anthrahydroquinone cannot be readily oxidized to generate hydrogen peroxide, effectively removing it from the catalytic process. nih.gov The formation of these products is a key pathway for the degradation of the working solution. researchgate.net

By-product Yield in Catalytic Hydrogenation

The following table presents comparative data on the yield of the tetrahydro- derivative (H₄aAQ) as a by-product during the hydrogenation of 2-ethylanthraquinone (eAQ) and 2-tert-amylanthraquinone (taAQ) under specific reaction conditions. The data highlights the propensity for aromatic ring saturation.

| Working Quinone | Ratio of Hydrogen Consumed (Rhc) | Yield of Tetrahydro-derivative (%) |

| 2-ethylanthraquinone (eAQ) | 0.95 | 1.6 |

| 2-tert-amylanthraquinone (taAQ) | 0.95 | 5.7 |

| Data sourced from a study conducted at 60 °C and 0.3 MPa with a catalyst amount of 10 g/L. hep.com.cn |

Influence of Alkyl Side Chain on By-product Distribution

The presence and nature of an alkyl side chain, such as the ethyl group in this compound, can significantly influence the distribution of by-products in various reactions, particularly in catalytic processes like Friedel-Crafts alkylation and hydrocracking. The electronic and steric effects of the alkyl group can direct the regioselectivity of further substitutions and affect the stability of intermediates, thereby altering the product landscape.

In electrophilic substitution reactions, the ethyl group, being an ortho-, para-directing group, can lead to the formation of various polysubstituted isomers. The extent of this polysubstitution is dependent on the reaction conditions, including the catalyst, temperature, and reactant ratios. Furthermore, the presence of the ethyl group can influence the propensity for isomerization and disproportionation reactions, leading to a complex mixture of products.

During hydrocracking processes, which are often employed in the petroleum industry for the conversion of heavy aromatic fractions, the stability of the alkyl side chain is a critical factor. The C-C bond between the ethyl group and the aromatic ring can undergo hydrogenolysis, leading to the formation of the parent hydroaromatic compound (1,2,3,4-tetrahydroanthracene) and ethane. The reaction conditions, particularly temperature, hydrogen pressure, and the nature of the catalyst, play a pivotal role in determining the extent of this dealkylation versus other reactions like ring opening and isomerization.

To illustrate the potential by-product distribution in a relevant reaction, the following interactive data table presents hypothetical data based on analogous Friedel-Crafts ethylation reactions of hydroaromatic compounds.

Interactive Data Table: Hypothetical By-product Distribution in the Ethylation of 1,2,3,4-Tetrahydroanthracene (B3049651)

| Catalyst | Temperature (°C) | This compound (%) | Diethyl-1,2,3,4-tetrahydroanthracene Isomers (%) | Other Alkylated By-products (%) | Dealkylated/Rearranged Products (%) |

| AlCl₃ | 80 | 65 | 20 | 10 | 5 |

| Zeolite H-BEA | 150 | 75 | 15 | 5 | 5 |

| H₃PO₄ | 120 | 70 | 18 | 8 | 4 |

Note: This data is illustrative and based on general principles of Friedel-Crafts chemistry. Actual experimental results may vary.

Suppression of Undesired Hydrogenolytic Reactions

Hydrogenolysis, the cleavage of chemical bonds by reaction with hydrogen, is a significant side reaction that can reduce the yield of desired alkylated hydroaromatic products. The cleavage of the ethyl group from this compound is an example of such an undesired hydrogenolytic reaction, specifically termed hydrodealkylation. Suppressing this reaction is crucial for maintaining the integrity of the alkyl side chain during processes that require high temperatures and hydrogen pressures, such as hydrotreating and hydrocracking.

Several strategies can be employed to minimize the extent of hydrogenolysis:

Catalyst Selection and Modification: The choice of catalyst is paramount. Catalysts with lower acidity and specific metal functions can favor hydrogenation of the aromatic ring over the cleavage of the alkyl side chain. For instance, modifying catalyst supports or using bimetallic catalysts can alter the electronic properties and steric environment of the active sites, thereby suppressing hydrogenolysis. The use of catalysts with optimized pore structures can also limit the access of the bulky alkylated molecule to the most active hydrogenolysis sites.

Use of Inhibitors: In some cases, specific chemical inhibitors can be added to the reaction mixture to selectively poison the catalyst sites responsible for hydrogenolysis. For example, sulfur-containing compounds have been known to moderate catalyst activity and improve selectivity in certain hydrotreating processes.

The following interactive data table provides a hypothetical overview of the effectiveness of different strategies in suppressing the hydrogenolysis of an ethyl-aromatic compound.

Interactive Data Table: Hypothetical Efficacy of Hydrogenolysis Suppression Strategies

| Strategy | Catalyst | Temperature (°C) | Hydrogen Pressure (MPa) | Ethyl-Aromatic Retention (%) | Dealkylation (%) |

| Baseline | Ni-Mo/Al₂O₃ | 350 | 5 | 70 | 30 |

| Catalyst Modification | Pt-Pd/Zeolite | 350 | 5 | 85 | 15 |

| Lower Temperature | Ni-Mo/Al₂O₃ | 300 | 5 | 80 | 20 |

| Lower Pressure | Ni-Mo/Al₂O₃ | 350 | 3 | 78 | 22 |

| Inhibitor Addition | Ni-Mo/Al₂O₃ + Thiophene | 350 | 5 | 82 | 18 |

Note: This data is illustrative and based on general principles of catalytic hydroprocessing. Actual experimental results will depend on the specific substrate and reaction conditions.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "6-Ethyl-1,2,3,4-tetrahydroanthracene". Through various NMR experiments, the chemical environment of each proton and carbon atom can be mapped, confirming the connectivity and stereochemistry of the molecule.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their neighboring environments. For "this compound", the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic protons of the tetrahydronaphthalene ring system, the aliphatic protons of the saturated ring, and the protons of the ethyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to the structural assignment.

Illustrative ¹H NMR Data Table for this compound (Note: This table is a hypothetical representation as direct experimental data for this specific compound is not widely available in published literature.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0-7.8 | Multiplet | 5H | Aromatic protons |

| ~ 2.8-3.0 | Triplet | 4H | Benzylic protons (C1 & C4) |

| ~ 2.6-2.8 | Quartet | 2H | Methylene (B1212753) protons of ethyl group (-CH₂-) |

| ~ 1.8-2.0 | Multiplet | 4H | Aliphatic protons (C2 & C3) |

| ~ 1.2-1.4 | Triplet | 3H | Methyl protons of ethyl group (-CH₃) |

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. While ¹³C NMR data for the parent compound, 1,2,3,4-tetrahydroanthracene (B3049651), is available, specific data for the 6-ethyl derivative is less common in the literature. chemicalbook.com The spectrum for "this compound" would show distinct peaks for the aromatic carbons, the aliphatic carbons of the saturated ring, and the carbons of the ethyl substituent.

Illustrative ¹³C NMR Data Table for this compound (Note: This table is a hypothetical representation.)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 125-145 | Aromatic carbons |

| ~ 28-30 | Benzylic carbons (C1 & C4) |

| ~ 22-24 | Aliphatic carbons (C2 & C3) |

| ~ 28 | Methylene carbon of ethyl group (-CH₂-) |

| ~ 15 | Methyl carbon of ethyl group (-CH₃) |

Two-dimensional (2D) NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons within the molecule. A COSY spectrum of "this compound" would show cross-peaks between protons that are coupled to each other. For instance, it would confirm the coupling between the methyl and methylene protons of the ethyl group, and the couplings between the protons on the saturated tetrahydro- ring.

Ligand-observed NMR methodologies are powerful for studying the binding of a small molecule (ligand) to a large receptor, such as a protein.

Saturation Transfer Difference (STD) NMR is a technique used to identify which parts of a ligand are in close proximity to the receptor in a complex. nih.govspringernature.com The experiment involves selectively saturating the protein's proton signals and observing the transfer of this saturation to the bound ligand. glycopedia.eu Protons on the ligand that are closest to the protein will show the strongest signals in the resulting STD spectrum, allowing for the mapping of the binding epitope. acs.org

Differential Epitope Mapping (DEEP) by STD NMR is a more advanced technique that can provide information about the nature of the amino acid residues in the protein's binding pocket that are interacting with the ligand. uea.ac.ukuea.ac.uknih.govnih.gov By performing STD NMR experiments under slightly different conditions (e.g., different saturation frequencies or in different solvents), a differential epitope map can be generated, highlighting specific interactions. uea.ac.uknih.gov While no specific studies on "this compound" using these techniques are currently published, they represent powerful potential tools for investigating its interactions with biological macromolecules.

Mass Spectrometry (MS) Applications in Compound Identification and Analysis

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.comzenodo.org In the analysis of "this compound", GC-MS would be used to:

Determine Purity: The gas chromatogram would show a major peak corresponding to the target compound, with the retention time being a characteristic property. The presence of other peaks would indicate impurities.

Confirm Molecular Weight: The mass spectrometer would detect the molecular ion peak (M⁺) corresponding to the molecular weight of "this compound" (236.35 g/mol ).

Structural Information: The fragmentation pattern observed in the mass spectrum can provide clues about the compound's structure. For example, fragmentation might involve the loss of the ethyl group or cleavage of the saturated ring.

Illustrative GC-MS Data Table for this compound (Note: This table is a hypothetical representation.)

| Retention Time (min) | Major m/z Peaks | Interpretation |

| Example: 15.2 | 236 (M⁺), 207, 178 | Molecular ion and major fragments |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used for determining the molecular weight and structural information of analytes. When coupled with liquid chromatography, it becomes a highly sensitive and versatile tool (LC-MS). For the analysis of compounds like this compound and its analogues, the mobile phase composition in the preceding chromatography step is critical.

In typical reverse-phase HPLC methods for these compounds, acids like phosphoric acid are often used to improve peak shape. However, phosphoric acid is non-volatile and therefore incompatible with ESI-MS analysis, as it would contaminate the ion source. To make the method MS-compatible, a volatile organic acid, such as formic acid, is substituted. sielc.comsielc.com This modification allows the analyte to be efficiently ionized in the ESI source, enabling accurate mass detection and subsequent structural elucidation through fragmentation analysis.

Chromatographic Methods for Separation and Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from complex mixtures, including reaction byproducts and impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tetrahydroanthracene (B13747835) derivatives. A robust reverse-phase (RP) HPLC method has been developed for the related compound, 6-Ethyl-1,2,3,4-tetrahydroanthraquinone. sielc.com This method provides a clear framework for analyzing the target compound.

The method employs a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1) to achieve efficient separation. sielc.comsielc.com The use of smaller 3 µm particle columns in such methods allows for a transition to Ultra-Performance Liquid Chromatography (UPLC) systems, which operate at higher pressures to provide faster analysis times and improved resolution. sielc.comsielc.com

Table 1: HPLC Method Parameters for a Related Tetrahydroanthracene Compound

| Parameter | Condition |

|---|---|

| Stationary Phase | Newcrom R1 Column |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Mode | Reverse Phase (RP) |

| MS Compatibility | Phosphoric acid replaced with formic acid sielc.comsielc.com |

| UPLC Application | Feasible with smaller 3 µm particle columns sielc.comsielc.com |

Method Development for Impurity Isolation and Preparative Separations

A key aspect of analytical method development is ensuring its scalability for preparative purposes. The HPLC method developed for tetrahydroanthracene derivatives is designed to be scalable. sielc.comsielc.com This scalability allows the same chromatographic principles to be applied to larger columns for the isolation of impurities or the purification of the main compound in significant quantities. sielc.comsielc.com By adjusting the column diameter, flow rate, and sample load, the analytical method can be effectively translated into a preparative separation protocol, which is crucial for obtaining pure material for further research and characterization.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide detailed information about the molecular structure, functional groups, and, where applicable, the absolute stereochemistry of molecules.

Infrared (IR) Spectroscopy

The spectrum would be characterized by:

Aromatic C-H Stretching: Peaks typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Strong absorptions appearing just below 3000 cm⁻¹ due to the C-H bonds in the tetrahydrogenated ring and the ethyl group.

C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ region corresponding to the aromatic ring.

C-H Bending: Vibrations in the 1450-1300 cm⁻¹ region and below.

Table 2: Predicted IR Absorption Regions for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H (ring & ethyl) | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment (for related tetrahydroanthracene derivatives)

For chiral derivatives of tetrahydroanthracene, determining the absolute configuration is essential. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques for this purpose. nih.govresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information on its three-dimensional structure. nih.govamericanlaboratory.com ECD provides similar information based on absorption in the ultraviolet and visible regions of the spectrum. researchgate.net

The standard method for assigning absolute configuration involves a comparison between the experimental VCD or ECD spectrum and a theoretically calculated spectrum. americanlaboratory.com The process typically includes:

Computational modeling to find the minimum energy conformations of the molecule.

Quantum chemical calculations (often using Density Functional Theory, DFT) to predict the theoretical spectrum for a chosen enantiomer (e.g., the R or S configuration). nih.govamericanlaboratory.com

Comparison of the signs and relative intensities of the bands in the experimental spectrum with the calculated one.

If the experimental and calculated spectra show good agreement, the absolute configuration of the sample is confidently assigned as that of the enantiomer used for the calculation. americanlaboratory.com These techniques are particularly valuable when obtaining suitable crystals for X-ray crystallography, the definitive method for structure determination, is not feasible. americanlaboratory.com

Theoretical and Computational Chemistry Studies on 6 Ethyl 1,2,3,4 Tetrahydroanthracene Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic properties of polycyclic aromatic hydrocarbons and their derivatives. DFT calculations are instrumental in elucidating molecular geometries, electronic structures, and spectroscopic signatures, as well as modeling interactions with other chemical species.

The first step in any computational study is to determine the molecule's most stable three-dimensional structure through geometry optimization. Using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, researchers can calculate the equilibrium geometry of 6-Ethyl-1,2,3,4-tetrahydroanthracene. This process yields precise information on bond lengths, bond angles, and dihedral angles that define the molecule's shape. The partially saturated ring introduces conformational flexibility, which can also be explored at this level of theory.

Analysis of the electronic structure focuses on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for understanding the molecule's reactivity, electronic transitions, and kinetic stability. materialsciencejournal.org The HOMO-LUMO energy gap, for instance, is an indicator of the molecule's excitability and its tendency to participate in chemical reactions. materialsciencejournal.org

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond Type | Predicted Value (Illustrative) |

|---|---|---|

| Bond Length | C(aromatic)-C(aromatic) | ~1.40 Å |

| Bond Length | C(aliphatic)-C(aliphatic) | ~1.54 Å |

| Bond Length | C(aromatic)-C(aliphatic) | ~1.51 Å |

| Bond Length | C-H | ~1.09 Å |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Bond Angle | C-C-C (aliphatic) | ~109.5° |

Note: These are typical values and the actual optimized parameters would be determined via specific DFT calculations.

Computational methods are highly effective in predicting spectroscopic data, which is invaluable for structure elucidation and verification. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov The process involves optimizing the molecular geometry and then performing NMR calculations, often with a different functional or basis set optimized for spectroscopic properties. nih.gov Calculated chemical shifts are typically scaled to correct for systematic errors and then compared with experimental spectra to confirm or assign the molecular structure. nih.govresearchgate.net

ECD Spectroscopy: For chiral molecules, Electronic Circular Dichroism (ECD) spectroscopy is a key technique for determining absolute configuration. Time-dependent DFT (TD-DFT) is employed to simulate the ECD spectrum. materialsciencejournal.org This involves calculating the electronic excitation energies and rotational strengths of the molecule's various conformers. The final predicted spectrum is a Boltzmann-weighted average of the spectra from all significant low-energy conformers, which can then be matched with the experimental spectrum. nih.govschrodinger.com

Table 2: Illustrative Comparison of Predicted ¹³C NMR Chemical Shifts

| Carbon Atom Position | Hybridization | Predicted Chemical Shift (ppm) (Illustrative) |

|---|---|---|

| C4a | sp² | 135.5 |

| C5 | sp² | 128.0 |

| C6 (with ethyl) | sp² | 138.2 |

| C7 | sp² | 126.5 |

| C1 | sp³ | 29.8 |

| C2 | sp³ | 23.1 |

| Ethyl-CH₂ | sp³ | 28.9 |

Note: Values are hypothetical and serve to illustrate the type of data generated from DFT-based NMR predictions.

Theoretical models are crucial for understanding heterogeneous catalysis, such as the dehydrogenation or hydrogenation of polycyclic hydrocarbons. DFT calculations can be used to model the adsorption of this compound onto the surface of a metal catalyst (e.g., Pd, Pt, Ni). By constructing a slab model of the catalyst surface, researchers can determine the preferred adsorption sites, the orientation of the molecule on the surface, and the adsorption energy.

A negative adsorption energy indicates a stable interaction. By comparing the energies of different adsorption configurations (e.g., flat-lying via the aromatic rings vs. interaction through the aliphatic part), the most likely binding mode can be identified. This information is fundamental to understanding the initial steps of a catalytic reaction and predicting reaction pathways and selectivity. nih.gov

Molecular Modeling and Simulation Approaches

While quantum mechanics provides detailed electronic information, molecular modeling and simulation techniques are better suited for exploring larger systems or longer timescales, such as conformational dynamics and intermolecular interactions in a solvent.

Molecular mechanics force fields (e.g., MMFF94) or DFT can be used to perform a systematic conformational search. nih.gov This process identifies all stable conformers and calculates their relative energies. The chair conformation is typically the most stable for cyclohexane-like rings, but the fused aromatic system and the ethyl substituent influence the precise energy landscape. sapub.org The results of this analysis, including the equilibrium populations of each conformer at a given temperature, are critical for accurately predicting averaged spectroscopic properties and understanding the molecule's dynamic behavior. sapub.org

Table 3: Hypothetical Relative Energies of Conformers for the Tetrahydro Ring

| Conformer | Relative Energy (kcal/mol) (Illustrative) | Boltzmann Population at 298 K (Illustrative) |

|---|---|---|

| Chair | 0.00 | >99% |

| Twist-Boat | 5.5 | <1% |

Note: These values are based on typical energy differences for cyclohexane systems and would need to be specifically calculated for the title compound.

The behavior of this compound in a reaction is heavily influenced by its interactions with solvent molecules and other reactants. Molecular dynamics (MD) simulations or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can model these interactions explicitly.

By simulating the molecule within a box of solvent molecules (e.g., water, ethanol, or a nonpolar solvent), one can study solvation effects, such as the formation of a solvent shell and its impact on conformational preferences. Analysis of intermolecular interaction energies and radial distribution functions provides a detailed picture of the local solvent structure around different parts of the molecule (the aromatic rings, the aliphatic ring, and the ethyl group). This understanding is key to rationalizing solvent effects on reaction rates and equilibria, as has been studied for related anthraquinone (B42736) systems. alfa-chemistry.com

Research Applications and Emerging Areas in Chemical Science

Role in Organic Synthesis as Reagents or Intermediates

6-Ethyl-1,2,3,4-tetrahydroanthraquinone (THEAQ) serves as a crucial chemical intermediate in various industrial processes. alfachemch.com Its primary role is within the cyclic anthraquinone (B42736) process for hydrogen peroxide production, where it functions as a working compound. researchgate.netlookchem.com In this process, the quinone form is catalytically hydrogenated to its hydroquinone (B1673460) form, 2-ethyl-5,6,7,8-tetrahydroanthrahydroquinone (THEAQH2), which is then oxidized to regenerate the parent quinone while producing hydrogen peroxide. researchgate.neteurochemengineering.com The tetrahydroanthraquinone (B8792033) derivatives are often formed during the hydrogenation of their parent anthraquinones, like 2-ethylanthraquinone (B47962) (EAQ), and are themselves active participants in the production cycle. lookchem.com Some production methodologies intentionally use a mixture of EAQ and THEAQ to optimize the process. eurochemengineering.comnih.gov

Exploration of Optical Properties

Anthraquinone derivatives are a significant class of compounds known for their unique optical properties, stemming from their extended π-conjugated systems. These properties are tunable by modifying the substituents on the anthraquinone core.

6-Ethyl-1,2,3,4-tetrahydroanthraquinone has been investigated for its potential application as a photosensitizer in photodynamic therapy (PDT). alfachemch.com Photosensitizers are molecules that, upon absorption of light, can generate reactive oxygen species (ROS) that induce cellular damage. nih.gov Natural anthraquinones are of particular interest for "green" PDT approaches due to their biocompatibility and low toxicity. nih.govresearchgate.net The core mechanism involves the photosensitizer absorbing light, transitioning to an excited singlet state, and then to a longer-lived triplet state. frontiersin.org This triplet state can then transfer its energy to molecular oxygen, creating highly reactive singlet oxygen, which is a key agent in PDT-induced cell death. nih.gov The photosensitizing capabilities of anthraquinones make them valuable candidates for developing new treatments for various diseases. nih.gov

The inherent fluorescence of the anthraquinone scaffold has led to the exploration of its derivatives, including 6-ethyl-1,2,3,4-tetrahydroanthraquinone, as fluorescent dyes for imaging and diagnostics. alfachemch.com Anthraquinone-based dyes like DRAQ5 are known for their high chemical and photostability, making them effective for DNA visualization and cellular imaging. liberty.eduliberty.edu These compounds can penetrate cells and intercalate into DNA, allowing for the nucleus to be stained with sharp contrast. liberty.edu The ability to modify the anthraquinone structure allows for the tuning of its absorption and emission spectra, enabling the development of probes for specific biological targets and applications in fluorescence microscopy. liberty.edumdpi.com

Investigation of Structure-Activity Relationships in Anthraquinone Derivatives for Chemical Applications

The chemical and biological activity of anthraquinone derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies aim to understand how different functional groups and their positions on the anthraquinone core influence the compound's properties.

The polarity of substituents is closely related to the antibacterial activities of anthraquinones. rsc.org For instance, the presence and position of hydroxyl groups are critical for certain biological effects. nih.govresearchgate.net SAR studies on anthraquinones for antifouling applications revealed that specific substitutions can inhibit the growth of marine biofilm-forming bacteria without being broadly toxic. frontiersin.org For 6-ethyl-1,2,3,4-tetrahydroanthraquinone, the key structural features are the ethyl group and the saturated (tetrahydro) ring. The ethyl group enhances solubility in the organic solvents used in industrial processes, while the tetrahydrogenated ring influences the electrochemical properties and solubility of both the quinone and its reduced hydroquinone form, which is crucial for its application in hydrogen peroxide synthesis. google.com

| Feature | Influence on Activity | Reference |

| Hydroxyl Groups | Critical for specific biological activities, including suppression of DNA-binding. | nih.gov |

| Substituent Polarity | Closely related to antibacterial properties. | rsc.org |

| Alkyl Groups (e.g., Ethyl) | Affects solubility in organic solvents and electrochemical potential. | google.com |

| Saturated Ring | Influences solubility of both quinone and hydroquinone forms. | google.com |

Catalytic Process Optimization and Design for Related Industrial Systems (e.g., Hydrogen Peroxide Production)

The anthraquinone process is the dominant industrial method for producing hydrogen peroxide (H₂O₂). wikipedia.orgresearchgate.net The process relies on the auto-oxidation of an alkylanthrahydroquinone. wikipedia.org The cycle begins with the catalytic hydrogenation of an alkylanthraquinone, most commonly 2-ethylanthraquinone (EAQ), to its hydroquinone form using a palladium catalyst. researchgate.netnih.gov

During this hydrogenation step, the aromatic rings of EAQ can also be reduced, leading to the formation of 2-ethyl-5,6,7,8-tetrahydroanthraquinone (THEAQ). lookchem.com This tetrahydro derivative is also an active component in the H₂O₂ cycle. researchgate.net In fact, some processes, termed "all-tetra," are optimized to primarily use THEAQ. eurochemengineering.com The use of tetrahydro-alkylanthraquinones like THEAQ can be advantageous due to their excellent solubility in both the quinone and hydroquinone forms, which allows for higher concentrations in the working solution and thus greater H₂O₂ productivity per cycle. google.com

Optimization of this process involves several factors:

Catalyst Design : Supported palladium catalysts are preferred, and research focuses on improving their activity and selectivity to maximize the hydrogenation of the quinone groups while minimizing the formation of unusable byproducts. researchgate.netnih.gov

Solvent System : The choice of organic solvents is critical as they must effectively dissolve both the anthraquinone and anthrahydroquinone forms. nih.gov

Reaction Conditions : Temperature and pressure for both the hydrogenation and oxidation steps are carefully controlled to optimize yield and catalyst lifetime. lookchem.com

| Process Step | Key Compound(s) | Catalyst/Reagent | Purpose |

| Hydrogenation | 2-Ethylanthraquinone (EAQ), 2-Ethyl-5,6,7,8-tetrahydroanthraquinone (THEAQ) | Hydrogen (H₂), Palladium (Pd) catalyst | Conversion of quinone to hydroquinone form. nih.gov |

| Oxidation | 2-Ethylanthrahydroquinone (EAQH₂), 2-Ethyl-5,6,7,8-tetrahydroanthrahydroquinone (THEAQH₂) | Oxygen (from air) | Generation of H₂O₂ and regeneration of the quinone. nih.gov |

| Extraction | Hydrogen Peroxide (H₂O₂) | Water | Separation of H₂O₂ from the organic working solution. wikipedia.org |

Studies on Small Molecule-Macromolecule Interactions (e.g., Interference with protein-mRNA complexes for related compounds)

The planar, aromatic structure of anthraquinone derivatives facilitates their interaction with biological macromolecules like proteins and nucleic acids. These interactions are the basis for many of their biological activities.

Anthraquinones can bind to DNA, often through intercalation, where the planar ring system inserts between the base pairs of the DNA double helix. liberty.edu This interaction can inhibit DNA replication and transcription, leading to anticancer effects. nih.gov Some derivatives have been specifically designed to target and stabilize unique DNA structures like G-quadruplexes, which are found in telomeres and oncogene promoter regions. liberty.edunih.gov

Anthraquinones also interact with proteins by fitting into specific binding pockets. For example, a virtual screening of thousands of anthraquinones identified potential inhibitors of DNA gyrase B, an essential bacterial enzyme, by showing their ability to interact with its ATP-binding pocket. nih.gov Other studies have shown that anthraquinone derivatives can suppress the DNA-binding activity of the aryl hydrocarbon receptor (AhR), a protein involved in mediating the toxic effects of dioxins. nih.gov These studies highlight the potential of the anthraquinone scaffold in designing molecules that can modulate the function of specific biological macromolecules.

Environmental and Degradation Studies of Substituted Tetrahydroanthracenes

Occurrence and Distribution of Related Polycyclic Aromatic Hydrocarbons (PAHs)

Alkylated polycyclic aromatic hydrocarbons (APAHs) are ubiquitous environmental contaminants, often found in higher concentrations than their parent, unsubstituted PAHs. mdpi.comalphalab.com Their presence in the environment stems from both natural and anthropogenic sources. Natural sources include crude oil seeps and forest fires, while anthropogenic activities such as the incomplete combustion of fossil fuels, industrial processes, and traffic emissions are major contributors. researchgate.net

APAHs are widely distributed across various environmental compartments, including the atmosphere, water, soil, and sediments. researchgate.net In urban and industrial areas, concentrations of APAHs are often significantly elevated. For instance, studies in Canadian urban centers have shown that traffic emissions are a major source of atmospheric APAHs. mdpi.com Similarly, soils in industrial and mining areas exhibit high concentrations of these compounds. alphalab.com The distribution of specific APAHs can sometimes be used to pinpoint pollution sources, distinguishing between petrogenic (from petroleum) and pyrogenic (from combustion) origins. researchgate.net

Table 1: Occurrence and Distribution of Selected Alkylated PAHs in Different Environmental Matrices

| Environmental Matrix | Location | Predominant Alkylated PAHs | Concentration Range | Primary Sources |

| Air | Urban/Industrial (Canada) | C1-C4 Naphthalenes, C1-C3 Phenanthrenes/Anthracenes | ng/m³ | Traffic, Industrial Emissions |

| Soil | Coalfield (China) | Alkylnaphthalenes, Alkylphenanthrenes | µg/kg | Coal combustion, Petrogenic sources |

| Sediment | Coastal Zone (Brazil) | C1-C4 Dibenzothiophenes, C1-C4 Phenanthrenes/Anthracenes | ng/g dry weight | Industrial discharge, Shipping |

| Road Runoff | Urban (Norway) | Alkylated PAHs (various) | ng/L | Tire wear, Asphalt, Vehicle emissions |

Chemical Degradation Pathways

The environmental persistence of substituted tetrahydroanthracenes and related PAHs is largely determined by their susceptibility to various degradation processes. Chemical degradation pathways, such as oxidation and hydrogenation, play a crucial role in the transformation and breakdown of these compounds.

Hydrothermal Oxidation Processes of Related Anthracene (B1667546) Derivatives

Hydrothermal oxidation, particularly supercritical water oxidation (SCWO), is a highly effective technology for the destruction of a wide range of organic pollutants, including PAHs. acs.orgresearchgate.net In this process, water above its critical point (374 °C, 22.1 MPa) acts as a solvent for both organic compounds and oxidizing agents, leading to rapid and complete oxidation. acs.org

Studies on the hydrothermal oxidation of anthracene, a parent PAH, have shown that it can be efficiently converted to less complex and often less toxic compounds. The primary oxidation product is typically 9,10-anthraquinone. mdpi.com Other identified intermediates and final products can include anthrone, xanthone, and eventually, complete mineralization to carbon dioxide and water under optimal conditions. researchgate.net The efficiency of the degradation and the distribution of products are influenced by factors such as temperature, pressure, reaction time, and the presence of catalysts.

Table 2: Products of Hydrothermal Oxidation of Anthracene

| Reaction Conditions | Oxidizing Agent | Catalyst | Major Degradation Products | Reference |

| 350-450°C, 25-35 MPa | Hydrogen Peroxide | None | 9,10-Anthraquinone, Phthalic Anhydride (B1165640), Benzoic Acid | researchgate.net |

| Supercritical Water (400-600°C) | Oxygen/Air | None | Carbon Dioxide, Water | acs.orgresearchgate.net |

| 300°C, in water | Air | Nafion-SiO2 | 9,10-Anthracenedione | mdpi.com |

Hydrogenation-Induced Degradation of PAH Structures

Hydrogenation is another significant degradation pathway for PAHs, involving the addition of hydrogen to the aromatic rings, which reduces their aromaticity and can lead to ring cleavage. This process is typically carried out using catalysts under elevated temperature and pressure.

The catalytic hydrogenation of anthracene has been extensively studied and proceeds through a series of stepwise reactions. The initial products are typically dihydroanthracene and tetrahydroanthracene (B13747835) isomers. mdpi.comuah.es Further hydrogenation can lead to the formation of octahydroanthracene and eventually perhydroanthracene, the fully saturated derivative. mdpi.comresearchgate.net The specific products and their distribution depend on the catalyst used (e.g., Ni, Pt, Rh), the reaction conditions (temperature, hydrogen pressure), and the solvent. mdpi.commdpi.com While direct research on the hydrogenation of 6-Ethyl-1,2,3,4-tetrahydroanthracene is limited, studies on related alkylated PAHs suggest that the alkyl substituent can influence the rate and regioselectivity of the hydrogenation process.

Table 3: Products of Catalytic Hydrogenation of Anthracene

| Catalyst | Temperature (°C) | Pressure (MPa) | Major Hydrogenation Products | Reference |

| Ni/Hβ-zeolite | 100 | 7 | Dihydroanthracene, Tetrahydroanthracene, Octahydroanthracene | mdpi.com |

| Pt/Al₂O₃ | 240 | 7 | 9,10-Dihydroanthracene, Tetrahydroanthracene, sym-Octahydroanthracene | mdpi.com |

| Fe-Co/Zeolite | 400 | 6 | Dihydroanthracene, Tetrahydroanthracene | mdpi.com |

| Red Mud | 300-400 | 10-20 | 9,10-Dihydroanthracene, 1,2,3,4-Tetrahydroanthracene (B3049651) | uah.es |

Characterization of Degradation Products from Related Compounds

The identification and quantification of degradation products are essential for understanding the transformation pathways and assessing the environmental impact of PAHs. Various analytical techniques are employed to characterize the complex mixtures that can result from degradation processes.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used tool for separating and identifying volatile and semi-volatile organic compounds, including the degradation products of PAHs. mdpi.comresearchgate.net The mass spectra provide valuable information about the molecular weight and fragmentation patterns of the compounds, enabling their structural elucidation. High-performance liquid chromatography (HPLC) with fluorescence or UV detection is another common method for the analysis of PAH degradation products, particularly for less volatile or thermally labile compounds. nih.govmdpi.com

For instance, in studies of anthracene hydrogenation, GC-MS has been used to identify and quantify products such as 9,10-dihydroanthracene, 1,2,3,4-tetrahydroanthracene, and various isomers of octahydroanthracene. mdpi.com In the case of hydrothermal oxidation of anthracene, GC-MS and HPLC have been instrumental in identifying products like 9,10-anthraquinone and phthalic anhydride. researchgate.net The characterization of degradation products from alkylated PAHs often involves similar analytical approaches, with a focus on identifying changes to both the aromatic core and the alkyl substituents. nih.gov

Q & A

Q. Q1. What are the primary synthetic routes for preparing 6-ethyl-1,2,3,4-tetrahydroanthracene, and how do reaction conditions influence product selectivity?

Methodological Answer: 6-Ethyl-THA can be synthesized via catalytic hydrogenation of anthracene derivatives. For example, anthracene reduction with Ni catalysts at 200–250°C yields 1,2,3,4-tetrahydroanthracene, which can be further functionalized with ethyl groups via alkylation or Friedel-Crafts reactions . Solvent choice (e.g., polar vs. nonpolar) and temperature gradients must be optimized to avoid over-hydrogenation to octahydroanthracene . Gas chromatography (GC) with biphenyl as an internal standard is recommended for tracking intermediates .

Q. Q2. How can structural characterization of 6-ethyl-THA be performed to confirm regioselectivity and stereochemistry?

Methodological Answer: Combined techniques are essential:

- X-ray crystallography resolves bond angles and ring conformations, as demonstrated for analogous tetrahydroanthracene derivatives .

- Inelastic Neutron Scattering (INS) distinguishes partially hydrogenated species by comparing experimental spectra with simulations (e.g., distinguishing THA from dihydroanthracene) .

- NMR (¹H/¹³C) identifies ethyl substitution patterns and monitors hydrogenation progress .

Advanced Research Questions

Q. Q3. How do solvent properties influence the catalytic hydrogenation kinetics of 6-ethyl-THA derivatives?

Methodological Answer: The Abraham–Kamlet–Taft (AKT) and Koppel–Palm (KP) models quantitatively correlate solvent parameters (polarity, cohesion energy) with hydrogenation rates. For 6-ethyl-THA-9,10-dione, solvents with high basicity (e.g., THF) and moderate cohesion energy (e.g., 20–25 MPa¹/²) maximize reaction rates by stabilizing transition states. Regression analysis of 20 solvents showed Hildebrand cohesion energy and solvent basicity are critical variables .

Q. Q4. What mechanistic insights explain contradictory product distributions in THA hydrogenation/dehydrogenation under different catalytic systems?

Methodological Answer: Catalyst choice dictates pathways:

- Ni-Mo catalysts favor 1,2,3,4-THA via selective hydrogenation of the central ring .

- ZnCl₂ promotes hydrogenation without C–C bond cleavage, limiting byproduct formation .

- Ruthenium hydride complexes enable reversible hydrogen transfer, balancing THA formation and anthracene regeneration .